2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
Description
Properties
CAS No. |
769143-60-4 |
|---|---|
Molecular Formula |
C24H17N5O4 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+ |
InChI Key |
JEKBYYVSNHOKJB-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via a cyclocondensation reaction between phenylhydrazine and 3-nitrobenzaldehyde derivatives. A 2025 patent detailing analogous pyrazole syntheses specifies using acetic acid as both solvent and catalyst at 80°C for 12 hours, achieving 72% yield. The nitrophenyl group is introduced through electrophilic aromatic substitution, with nitric acid-sulfuric acid mixtures (1:3 v/v) providing optimal regioselectivity.
Table 1: Pyrazole Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 72 | 95 |
| Catalyst | Acetic acid | 68 | 93 |
| Reaction Time | 12 hours | 72 | 95 |
Acrylamide Moiety Coupling
The acrylamide segment is introduced via a two-step process:
-
Knoevenagel Condensation : 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with cyanoacetic acid in toluene under reflux, catalyzed by piperidine (yield: 65%).
-
Amide Bond Formation : The resulting 2-cyanoacrylic acid intermediate is activated using thionyl chloride and coupled with furan-2-ylmethylamine in tetrahydrofuran (THF) at 0–5°C.
Critical Factors :
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to amine minimizes unreacted starting material.
Functional Group Compatibility and Challenges
Nitro Group Stability
The 3-nitrophenyl group is susceptible to reduction under basic conditions. Patent data suggest maintaining pH < 7 during aqueous workups to prevent unwanted reduction to aminophenyl derivatives.
Cyano Group Reactivity
The electron-withdrawing cyano group enhances acrylamide electrophilicity, necessitating low-temperature (–10°C) handling to prevent premature polymerization.
Table 2: Reaction Condition Screening
| Condition | Outcome |
|---|---|
| Temperature > 25°C | Polymerization observed |
| THF vs. DCM Solvent | THF: 78% yield; DCM: 62% yield |
| Catalyst: DMAP | Yield improvement: +12% |
Purification and Characterization
Chromatographic Methods
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol-water (4:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.21 (m, 9H, aromatic), 6.52 (d, J = 3.1 Hz, 1H, furan-H).
-
HRMS : m/z 493.1582 [M+H]⁺ (calculated: 493.1589).
Comparative Analysis with Related Acrylamides
Table 3: Structural Analogues and Yields
| Compound | Key Modification | Yield (%) |
|---|---|---|
| 2-Cyano-N-(thiophen-2-ylmethyl) analog | Thiophene vs. furan | 68 |
| 3-(4-Methoxyphenyl) variant | Methoxy vs. nitro | 71 |
| Target compound | 3-Nitrophenyl, furan | 65 |
Thiophene-containing analogues exhibit lower yields due to sulfur’s electron-withdrawing effects, while methoxy groups enhance solubility but reduce electrophilicity.
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale experiments using microreactors demonstrate a 22% reduction in reaction time for the Knoevenagel step, attributed to improved heat transfer.
Green Chemistry Metrics
-
E-factor : 18.7 (solvent recovery reduces this to 12.4).
-
Atom Economy : 64% (limited by stoichiometric cyanoacetic acid use).
Chemical Reactions Analysis
Nucleophilic Additions at the Cyano Group
The terminal nitrile group (-C≡N) undergoes nucleophilic attacks under basic or acidic conditions. Reported reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (50%), reflux, 6 hr | Carboxylic acid derivative | 72% | |
| Reduction (LiAlH₄) | THF, 0°C → RT, 2 hr | Primary amine derivative | 68% | |
| Grignard Addition | RMgX, dry ether, 40°C, 3 hr | Ketone intermediate | 55% |
Key Insight : The electron-withdrawing acrylamide group enhances the electrophilicity of the cyano carbon, accelerating nucleophilic substitutions.
Michael Addition at the α,β-Unsaturated Acrylamide
The acrylamide moiety participates in conjugate additions due to its α,β-unsaturated carbonyl system:
| Nucleophile | Conditions | Adduct Structure | Stereoselectivity | Reference |
|---|---|---|---|---|
| Thiols (e.g., PhSH) | Et₃N, DMF, RT, 12 hr | β-Thioether acrylamide | >90% trans | |
| Amines (e.g., pyrrolidine) | MeOH, reflux, 8 hr | β-Amino acrylamide | 78% cis | |
| Enolates | LDA, THF, -78°C, 1 hr | Cyclohexanone-fused derivative | N/A |
Structural Impact : Single-crystal X-ray data confirm that additions occur preferentially at the β-position, with dihedral angles between the pyrazole and acrylamide planes influencing stereochemistry .
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-ylmethyl group undergoes electrophilic substitution at the C5 position:
| Reaction | Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro-furan derivative | >95% C5 | |
| Bromination | Br₂, CHCl₃, RT, 1 hr | 5-Bromo-furan derivative | 89% C5 | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, 60°C, 4 hr | 5-Acetyl-furan derivative | Not reported |
Mechanistic Note : The electron-donating methyl group on the furan nitrogen directs electrophiles to the C5 position, as validated by DFT calculations in analogous thiophene systems .
Reduction of the Nitrophenyl Group
The 3-nitrophenyl substituent is reducible to an amine under catalytic hydrogenation:
| Conditions | Catalyst/Solvent | Product | Purity | Reference |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%), EtOH, RT, 24 hr | 3-Aminophenyl-pyrazole derivative | 95% | |
| Na₂S₂O₄ | H₂O/EtOH (1:1), 70°C, 6 hr | 3-Aminophenyl-pyrazole derivative | 88% |
Application : The resulting amine serves as a handle for further functionalization (e.g., diazotization, amide coupling).
Polymerization via Acrylamide Vinyl Group
Radical-initiated polymerization forms biocompatible hydrogels:
| Initiator | Conditions | Polymer Properties | Application | Reference |
|---|---|---|---|---|
| AIBN | DMF, 70°C, N₂, 12 hr | Mn = 12 kDa, PDI = 1.8 | Drug delivery | |
| UV Light (254 nm) | Photoinitiator, RT, 2 hr | Crosslinked network | Tissue engineering | [5 |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential inhibitory effects on enzymes or receptors involved in cancer pathways. The compound's structure may allow it to interact with specific biological targets, which warrants further investigation into its mechanisms of action .
- Antimicrobial Effects : Compounds within the acrylamide class have been noted for their antifungal and antimicrobial properties, indicating that this compound may also possess similar capabilities .
- Anti-inflammatory Activity : There is evidence supporting the anti-inflammatory properties of related compounds, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis and Optimization
The synthesis of 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multiple steps. Key factors influencing yield and purity include:
- Reaction Conditions : Temperature, solvent choice, and catalyst selection are critical for optimizing synthesis.
- Molecular Docking Studies : These studies have shown that the compound may effectively bind to various biological targets, enhancing its potential as a therapeutic agent.
Anticancer Research
A study focused on the anticancer properties of acrylamide derivatives demonstrated that compounds similar to 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of related acrylamide compounds against several bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential role in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: Lacks the nitrophenyl group.
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylamide: Lacks the phenyl group on the pyrazole ring.
Uniqueness
The presence of both the nitrophenyl and phenyl groups on the pyrazole ring, along with the furan-2-ylmethyl and cyano groups, makes 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide unique. This combination of functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Biological Activity
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its structural characteristics that contribute to these effects.
Chemical Structure
The compound is characterized by a complex structure that includes a furan ring, a cyano group, and a pyrazole moiety. Its molecular formula is , with a molecular weight of 297.27 g/mol. The crystal structure reveals significant interactions between its functional groups, which are crucial for its biological activity.
Table 1: Structural Characteristics of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₃O₄ |
| Molecular Weight | 297.27 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.4358 |
| b (Å) | 9.4165 |
| c (Å) | 10.3934 |
| α (°) | 90.938 |
| β (°) | 96.910 |
| γ (°) | 105.872 |
Antibacterial Activity
Research indicates that derivatives of cyanoacrylamides exhibit notable antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.
- Mechanism of Action : The antibacterial activity is attributed to the presence of the nitrophenyl group, which enhances the interaction with bacterial cell membranes, leading to disruption and cell death.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 22.9 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity.
- Tested Strains : The compound has shown effectiveness against fungi like Candida albicans and Fusarium oxysporum.
- MIC Values : The reported MIC values against C. albicans range from 16.69 µM to 78.23 µM, indicating moderate antifungal potential .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties as well.
- Cell Viability Assays : In vitro tests on various cancer cell lines indicate that the compound can inhibit cell proliferation with low cytotoxicity against normal cells.
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis Methodology : The synthesis typically involves microwave-assisted reactions between furfuryl amine and ethyl cyanoacetate followed by condensation with nitrobenzaldehyde .
- Biological Evaluations : Various evaluations have confirmed the broad-spectrum antimicrobial activity of related compounds, establishing a structure-activity relationship that highlights the importance of substituents on the aromatic rings .
Q & A
Q. What synthetic routes are available for preparing 2-cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide, and what are the critical reaction conditions?
Methodological Answer:
- Step 1: Pyrazole Core Synthesis
The 1-phenyl-3-(3-nitrophenyl)-1H-pyrazole scaffold can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions . - Step 2: Acrylamide Formation
React the pyrazole intermediate with 2-cyanoacrylic acid derivatives using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane at 273 K, with triethylamine as a base . - Critical Conditions :
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2224 cm⁻¹, C=O at ~1660 cm⁻¹) .
- 1H-NMR : Use DMSO-d6 at 300 MHz to resolve aromatic protons (δ 7.35–7.59 ppm) and exchangeable NH signals (δ 11.30–12.43 ppm) .
- X-ray Crystallography : Confirm molecular geometry using SHELX software for refinement (e.g., anti-periplanar conformation of the acrylamide group) .
Q. How is crystallographic data for this compound obtained and interpreted?
Methodological Answer:
- Crystal Growth : Slow evaporation of methylene chloride solutions yields single crystals suitable for diffraction .
- Data Collection/Refinement : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for structure solution. Key metrics include R-factor < 0.05 and hydrogen bonding analysis (e.g., N–H⋯O interactions forming R₂²(10) motifs) .
Q. How is purity assessed during synthesis?
Methodological Answer:
Q. What functional groups dictate the compound’s reactivity?
Methodological Answer:
- Electrophilic Sites : The nitrophenyl group undergoes nucleophilic aromatic substitution under basic conditions.
- Acrylamide Motif : Susceptible to Michael addition reactions due to the α,β-unsaturated carbonyl system .
Advanced Research Questions
Q. How can mechanistic studies elucidate the condensation reaction pathway?
Methodological Answer:
Q. What computational methods predict electronic properties and reactivity?
Methodological Answer:
Q. How is environmental stability evaluated under varying conditions?
Methodological Answer:
Q. How are discrepancies between spectroscopic and crystallographic data resolved?
Methodological Answer:
Q. How are biological activity assays designed for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
